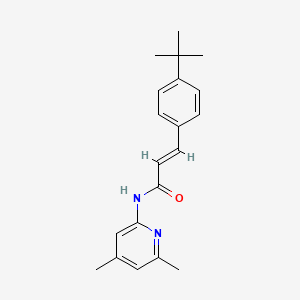
3-(4-tert-butylphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-tert-butylphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and is known for its ability to inhibit protein kinase B (PKB) and B cell receptor (BCR) signaling pathways.
科学的研究の応用
3-(4-tert-butylphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide has been extensively studied for its potential applications in various fields. In the field of oncology, TAK-659 has been shown to inhibit the growth of B-cell malignancies. In addition, TAK-659 has also been studied for its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
作用機序
TAK-659 acts as an inhibitor of protein kinase B (3-(4-tert-butylphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide) and B cell receptor (BCR) signaling pathways. This compound is a key regulator of cell survival, growth, and metabolism, while BCR is a critical component of B-cell receptor signaling. By inhibiting these pathways, TAK-659 can induce apoptosis in cancer cells and suppress the activity of immune cells in autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have various biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to induce apoptosis in cancer cells and suppress the activity of immune cells in autoimmune diseases. In addition, TAK-659 has been shown to inhibit the proliferation of B-cells and decrease the production of inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of TAK-659 is its specificity for 3-(4-tert-butylphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide and BCR signaling pathways, which makes it a promising candidate for the treatment of various diseases. However, one of the limitations of TAK-659 is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 3-(4-tert-butylphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide. One potential direction is the development of more soluble analogs of TAK-659, which could improve its pharmacological properties. Another direction is the investigation of TAK-659 in combination with other drugs, which could enhance its efficacy in the treatment of various diseases. Finally, further studies are needed to elucidate the exact mechanisms of action of TAK-659 and its potential applications in other fields, such as neurology and infectious diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential applications in various fields. Its specificity for this compound and BCR signaling pathways makes it a promising candidate for the treatment of various diseases, including cancer and autoimmune diseases. However, further studies are needed to fully elucidate its mechanisms of action and potential applications in other fields.
合成法
The synthesis of 3-(4-tert-butylphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide involves the reaction of 4,6-dimethyl-2-pyridinecarboxylic acid with tert-butylamine to form the corresponding amide. This amide is then reacted with 4-tert-butylbenzaldehyde to form the intermediate compound. Finally, the intermediate is reacted with acryloyl chloride to yield the desired product.
特性
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(4,6-dimethylpyridin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-14-12-15(2)21-18(13-14)22-19(23)11-8-16-6-9-17(10-7-16)20(3,4)5/h6-13H,1-5H3,(H,21,22,23)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZUIBCRVFRTJV-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C=CC2=CC=C(C=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5784928.png)


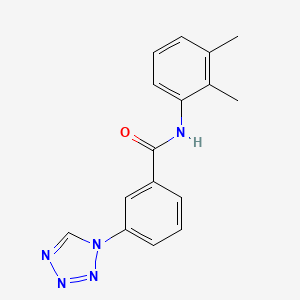
![methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B5784951.png)
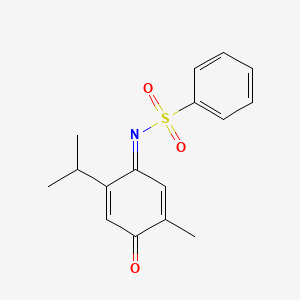


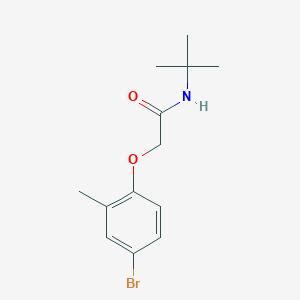
![N'-[(2-bromobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5785000.png)
![3,5-dimethylphenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate](/img/structure/B5785014.png)
![3-methoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B5785028.png)
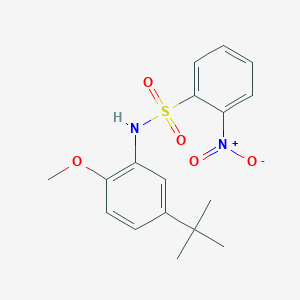
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5785051.png)